Ethyl oleanolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-DFHVBEEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Ethyl Oleanolate
Esterification of Oleanolic Acid to Ethyl Oleanolate (B1249201)
The synthesis of ethyl oleanolate is primarily achieved through the esterification of the C-28 carboxylic acid of oleanolic acid with ethanol (B145695). This transformation can be accomplished via several methods, including direct acid-catalyzed esterification, transesterification from other oleanolic acid esters, and enzymatic processes.
Direct Esterification Methods
Direct esterification, often referred to as Fischer esterification, involves reacting oleanolic acid with an excess of ethanol in the presence of an acid catalyst. This method is a fundamental and widely used approach for producing esters. The reaction is reversible, and to drive the equilibrium towards the product (this compound), strategies such as using a large excess of the alcohol or removing the water formed during the reaction are employed. epa.govmdpi.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). epa.gov For instance, the esterification of a similar carboxylic acid, oleic acid, with ethanol has been effectively catalyzed by sulfuric acid, achieving high yields. epa.gov In one study, a 99.9% yield of ethyl oleate (B1233923) was obtained by reacting oleic acid and ethanol with sulfuric acid as the catalyst at 110°C, where water was continuously removed. epa.gov The use of heterogeneous catalysts, such as 13X zeolite, has also been explored, with studies on oleic acid showing that optimal conditions, including an ethanol-to-acid molar ratio of 3:1 and high purity ethanol (100%), can achieve significant conversion rates. cetjournal.it
Table 1: Reaction Parameters for Direct Esterification of Carboxylic Acids with Ethanol
| Carboxylic Acid | Catalyst | Molar Ratio (Ethanol:Acid) | Temperature (°C) | Yield (%) | Reference |
| Oleic Acid | Sulfuric Acid | 3:1 | 110 | 99.9 | epa.gov |
| Oleic Acid | 13X Zeolite | 3:1 | 70 | 13.9 | cetjournal.it |
| Oleic Acid | 4-Dodecylbenzenesulfonic Acid | 1.3:1 | 40 | >90 | mdpi.com |
This table presents data from the esterification of oleic acid, a representative long-chain carboxylic acid, which illustrates typical conditions applicable to oleanolic acid.
Transesterification Approaches
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. e3s-conferences.org This method can be employed to synthesize this compound by reacting an existing ester of oleanolic acid, such as mthis compound, with ethanol in the presence of an acid or base catalyst. mdpi.come3s-conferences.org This approach is particularly useful when the starting material is a more readily available ester.
Base-catalyzed transesterification typically uses catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com The reaction involves the nucleophilic attack of the ethoxide ion on the carbonyl carbon of the starting ester. Acid-catalyzed transesterification, often using sulfuric acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by ethanol. e3s-conferences.org To ensure a high yield of the desired ethyl ester, an excess of ethanol is typically used as the solvent to shift the reaction equilibrium towards the products. mdpi.com Studies on the transesterification of vegetable oils to produce ethyl esters (biodiesel) have shown that optimal conditions, such as an ethanol/oil molar ratio of 12:1 and a temperature of 80°C with a NaOH catalyst, can lead to high yields. mdpi.com
Enzymatic Esterification for this compound Production
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis for producing this compound. Lipases, particularly immobilized forms, are widely used for this purpose due to their stability in organic solvents and ease of separation from the reaction mixture. Candida antarctica lipase (B570770) B (CALB), often immobilized on a macroporous resin (e.g., Novozym 435), is a highly effective catalyst for the esterification of fatty acids and related compounds. nih.govnih.gov
The enzymatic reaction involves the direct esterification of oleanolic acid with ethanol in a solvent-free system or in an organic solvent. capes.gov.br The process is highly selective for the C-28 carboxylic acid, leaving the C-3 hydroxyl group untouched without the need for protecting groups. Key parameters that influence the reaction include temperature, substrate molar ratio, enzyme concentration, and water content. capes.gov.br Research on the enzymatic synthesis of ethyl oleate has demonstrated that lipases can efficiently catalyze the reaction, and the kinetics often follow a Ping-Pong Bi-Bi mechanism, which can be inhibited by an excess of the alcohol substrate. nih.gov
Modifications and Analog Synthesis of this compound
The this compound scaffold provides two primary sites for chemical modification: the hydroxyl group at the C-3 position and the carbon skeleton itself, in addition to the C-28 ethyl ester. These modifications are undertaken to create novel analogs with potentially enhanced biological activities.
Structural Modifications at C-3 and C-28 Positions
The C-3 hydroxyl group and the C-28 carboxyl group are the most frequently targeted sites for structural modification of the oleanolic acid framework. nih.gov While the C-28 position is esterified in this compound, the C-3 hydroxyl group remains a versatile handle for introducing a wide array of functional groups.
Modifications at the C-3 position typically involve reactions of the hydroxyl group. For example, it can be oxidized to a ketone (the corresponding oleanonic acid derivative), which can then be used to create further derivatives like oximes. nih.gov The hydroxyl group can also be acetylated or undergo other esterifications. mdpi.com Furthermore, amino groups can be introduced at this position. A series of oleanolic acid derivatives with modifications at C-3 and C-28 have been synthesized, indicating that substitutions at the C-3 position can be beneficial for enhancing cytotoxic activity against certain cancer cell lines. researchgate.net For instance, various oleanolic acid polyamine conjugates have been synthesized by modifying the C-3 position to hold oxo- or 3-N-polyamino-3-deoxy-substituents. researchgate.net
While the C-28 position in this compound is already an ethyl ester, further modifications can be envisioned, such as conversion to amides or other ester types via transesterification. nih.gov Research has shown that the free carboxylic acid at C-28 is sometimes important for certain biological activities, and modifications at this site, including esters and amides, can alter these properties. nih.gov
Introduction of Diverse Functional Groups
A wide variety of functional groups can be introduced onto the this compound backbone to generate novel analogs. These modifications aim to alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can in turn influence its biological interactions.
Examples of functional groups and moieties introduced to the oleanolic acid scaffold include:
Polyamines: Conjugation of polyamines to the C-28 carboxamide and C-3 positions has been explored. researchgate.net
Dithiocarbamates: These sulfur-containing groups have been introduced via a linker at the C-28 carboxyl group of oleanolic acid to enhance polarity and antitumor properties. nih.gov
Oximes and Oxime Ethers: The C-3 ketone can be converted to an oxime, which can then be further derivatized into oxime esters. nih.gov Modifications have also included introducing oxime ether structures at the C-3 position. nih.gov
Amino Acids: Amino acid derivatives have been synthesized by creating an ester or amide linkage at the C-3 or C-28 positions, respectively. nih.gov
Heterocyclic Moieties: Various heterocyclic rings have been attached to the oleanolic acid structure to explore structure-activity relationships.
Table 2: Examples of Oleanolic Acid Derivatization Strategies
| Position(s) Modified | Reagents and Conditions | Resulting Functional Group | Reference |
| C-28 | Amines, BOP, DIPEA, DCM | Carboxamide | nih.gov |
| C-3 | CrO₃, H₂SO₄; then (COCl)₂, CH₂Cl₂; then NH₂CH₂CCH, Et₃N, CH₂Cl₂ | 3-oxo, C-28 alkynyl amide | researchgate.net |
| C-3 | Ac₂O/Py | Acetate (B1210297) ester | mdpi.com |
| C-28 | (2-bromoethyl) linker, then CS₂, pyrrolidine, K₃PO₄, THF | Dithiocarbamate ester | nih.gov |
| C-3 | Jones reagent; then NH₂OH·HCl, NaOAc, EtOH; then cinnamoyl chlorides, pyridine, DCM | Oxime ester | nih.gov |
| C-3 | Ligustrazine-Br, OA, THF, K₂CO₃; then Amino acids, EDCI, DMAP | Amino acid ester | nih.gov |
This table illustrates various modification strategies reported for oleanolic acid (OA), which are chemically applicable to the this compound scaffold.
Reaction Mechanism Studies of this compound Synthesis
The synthesis of this compound, the ethyl ester of oleanolic acid, is most commonly achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction of a carboxylic acid (oleanolic acid) with an alcohol (ethanol). The reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation.
The generally accepted mechanism for the acid-catalyzed esterification of oleanolic acid with ethanol follows a multi-step nucleophilic acyl substitution pathway:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group on oleanolic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netnih.govmdpi.com
Nucleophilic Attack by Ethanol: The alcohol, ethanol, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. researchgate.netresearchgate.net
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a two-step process involving a chaperone molecule, such as another molecule of ethanol. researchgate.net This proton transfer converts a hydroxyl group into a better leaving group (water). core.ac.uk
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. researchgate.netmdpi.com
Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst. researchgate.netmdpi.com
This entire process is an equilibrium, and all steps are reversible. core.ac.uk The forward reaction is favored by an excess of ethanol or the removal of water. nih.gov
While specific kinetic and thermodynamic data for the esterification of oleanolic acid to this compound are not extensively documented, studies on the esterification of oleic acid, a structurally similar long-chain fatty acid, provide valuable insights into the expected reaction kinetics and thermodynamics. The large, sterically hindered triterpenoid (B12794562) backbone of oleanolic acid may influence reaction rates compared to simpler carboxylic acids, but the fundamental mechanistic pathway remains the same.
Kinetic studies on the esterification of oleic acid with ethanol and other short-chain alcohols have shown that the reaction often follows second-order kinetics. nih.gov For instance, a study on the esterification of oleic acid with ethanol using a tungstated zirconia solid acid catalyst determined the activation energy for the reaction to be 9.72 kJ/mol. core.ac.uk Another investigation using 13X zeolite as a heterogeneous catalyst for the same reaction at 70°C reported the forward reaction rate constant to be 0.00270 L/mol·min and the backward reaction rate constant to be 0.00108 L/mol·min. cetjournal.it
The table below summarizes kinetic and thermodynamic parameters from studies on the esterification of oleic acid, which can be considered analogous to the synthesis of this compound.
| Catalyst | Alcohol | Activation Energy (Ea) | Thermodynamic Parameters (at specific temp.) | Kinetic Model | Reference |
|---|---|---|---|---|---|
| Tungstated Zirconia | Ethanol | 9.72 kJ/mol | Not Reported | Pseudohomogeneous | core.ac.uk |
| 13X Zeolite | Ethanol | Not Reported | Forward k = 0.00270 L/mol·min; Backward k = 0.00108 L/mol·min (at 70°C) | Second-Order | cetjournal.it |
| SO3H-functionalized biochar | Methanol | 81.77 kJ/mol | ΔH = 78.94 kJ/mol, ΔS = 135.3 J/mol·K, ΔG = 33.03 kJ/mol (at 80°C) | Second-Order | nih.gov |
| SnCl₂ | Ethanol | Reported to be close to H₂SO₄ | Not Reported | First-Order | mdpi.com |
Advanced Analytical Methodologies for Ethyl Oleanolate Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for mapping the complex carbon skeleton and identifying the functional groups present in Ethyl oleanolate (B1249201). Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a wealth of information regarding the chemical environment of individual protons and carbons.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For Ethyl oleanolate, ¹H and ¹³C NMR are fundamental for its structural determination. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the complete molecular picture.
One-dimensional NMR provides the foundational data for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on the carbon framework.
The ¹H NMR spectrum of this compound is expected to be very similar to that of its parent compound, oleanolic acid, with the key difference being the signals corresponding to the ethyl ester group. rsc.orghmdb.ca The spectrum will characteristically display signals for the seven methyl groups of the oleanane (B1240867) skeleton, typically as singlets in the upfield region. An olefinic proton at C-12 is readily identifiable as a triplet. The proton at C-3, bearing a hydroxyl group, will appear as a multiplet. The ethyl ester group will introduce a quartet and a triplet, corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons, respectively. sciepub.com
The ¹³C NMR spectrum of this compound will also closely mirror that of oleanolic acid. rsc.org Key signals include those for the two sp² carbons of the double bond (C-12 and C-13) and the carbon bearing the hydroxyl group (C-3). The most significant difference from oleanolic acid will be the presence of signals for the ethyl ester group: a carbonyl carbon (C-28), a methylene carbon, and a methyl carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-12 | ~5.30 | t |
| -OCH₂- (Ethyl) | ~4.10 | q |
| H-3 | ~3.20 | dd |
| Methyl Protons (x7) | 0.75 - 1.25 | s |
| -CH₃ (Ethyl) | ~1.25 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-28 (C=O) | ~178 |
| C-13 | ~143 |
| C-12 | ~122 |
| C-3 | ~79 |
| -OCH₂- (Ethyl) | ~60 |
| Methyl Carbons (x7) | 15 - 33 |
| -CH₃ (Ethyl) | ~14 |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in the this compound molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, typically over two to three bonds. uam.eslibretexts.org For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group. It would also help to trace the proton-proton coupling networks within the individual rings of the triterpenoid (B12794562) skeleton. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.netlibretexts.orgnih.gov An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon in the molecule, for instance, connecting the olefinic H-12 proton to the C-12 carbon. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. libretexts.org
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the molecular formula C₃₂H₅₂O₃.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. nih.govuab.edu The fragmentation of this compound would likely involve characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion is a common fragmentation pathway for ethyl esters. docbrown.info Additionally, fragmentation of the triterpenoid skeleton, similar to that observed for oleanolic acid, would be expected. researchgate.netuva.nl This can include retro-Diels-Alder reactions in ring C, leading to characteristic fragment ions that are diagnostic for the oleanane scaffold.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features: the triterpenoid skeleton and the ethyl ester group.
The spectrum is distinguished by the absence of the broad O-H stretching band (typically around 2500-3300 cm⁻¹) that is characteristic of the carboxylic acid group in its parent compound, oleanolic acid. docbrown.inforesearchgate.net Instead, the spectrum for this compound will prominently feature absorptions indicative of the ester functionality. A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aliphatic ester. docbrown.infoorgchemboulder.comlibretexts.org
Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com Specifically, the C-O stretch associated with the acyl-oxygen bond (C(=O)-O) is expected around 1250-1230 cm⁻¹. docbrown.infolibretexts.org Other characteristic peaks include C-H stretching vibrations from the alkane backbone and the ethyl group, which appear in the 3000-2850 cm⁻¹ region. libretexts.orglumenlearning.com The region between 1500 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule's entire structure. docbrown.info
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 2975–2850 | C-H Stretch | Alkanes (CH₃, CH₂) | Strong |
| 1750–1735 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |
| 1470–1450 | C-H Bend | Alkanes (CH₂) | Medium |
| 1390–1370 | C-H Bend | Alkanes (CH₃) | Medium |
| 1300–1000 | C-O Stretch | Ester | Strong |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Techniques such as HPLC, GC-MS, and HPTLC are commonly employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile compounds like this compound. Method development typically involves optimizing the separation on a reversed-phase column, such as a C18, due to the nonpolar nature of the triterpenoid structure. nih.govresearchgate.net
A typical mobile phase for the analysis of the parent compound, oleanolic acid, consists of a mixture of methanol and water or methanol and a phosphate (B84403) buffer, often in a high methanol ratio (e.g., 95:5 v/v) to ensure adequate elution. nih.govnih.gov Given that this compound is more nonpolar than oleanolic acid, isocratic elution with a high percentage of organic solvent or a gradient elution program would be effective. Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, where the molecule exhibits absorbance. nih.govnih.gov
Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines. phcog.com This process ensures the method is specific, linear, accurate, precise, and robust. For similar triterpenoids, validated methods have demonstrated excellent linearity over concentration ranges such as 2-100 µg/mL, with correlation coefficients (r²) of 0.999 or greater. nih.govresearchgate.net The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which have been reported to be as low as 0.1 µg/mL and 1 µg/mL, respectively, for oleanolic acid. nih.govresearchgate.net
Table 2: Typical HPLC Method and Validation Parameters for Triterpenoid Analysis
| Parameter | Typical Conditions/Values |
|---|---|
| Stationary Phase | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity Range | 2–100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~1.0 µg/mL |
| Accuracy (Recovery) | 99–101% |
| Precision (%RSD) | < 3% |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.govnih.gov For triterpenoids like this compound, which have relatively low volatility, derivatization is often a necessary step to improve their thermal stability and chromatographic behavior. researchgate.net The hydroxyl group at C-3 of the oleanane skeleton is the primary site for derivatization.
A common technique is silylation, where an active hydrogen is replaced by a trimethylsilyl (TMS) group using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This process increases volatility, allowing the compound to be analyzed by GC. youtube.com Another approach is derivatization using ethyl chloroformate (ECF), which reacts with hydroxyl groups to form ethoxycarbonyl derivatives suitable for GC analysis. core.ac.ukmdpi.com
Once separated by the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides structural information through characteristic fragmentation patterns. libretexts.org For an ester, common fragmentation includes cleavage adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org The mass spectrum would provide a unique fingerprint for the confirmation of this compound's identity.
Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is a highly sensitive and selective technique for the analysis of complex samples. nih.gov This method offers significant advantages over conventional HPLC, including superior separation efficiency, much shorter analysis times (e.g., under 12 minutes), and reduced solvent consumption. nih.gov
For the analysis of this compound, a reversed-phase UHPLC system would be used. The eluent is introduced into the ESI source, which ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. uva.nl For oleanolic acid analysis, detection in negative ion mode is common. nih.gov
Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to select the specific parent ion of this compound. This ion is then fragmented in a collision cell (Q2), and a second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This highly specific transition allows for accurate quantification even at very low concentrations and in complex matrices, with significantly lower limits of quantification compared to other methods. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile, cost-effective, and rapid planar chromatographic technique used for both qualitative and quantitative analysis. jocpr.com For the analysis of this compound, the stationary phase is typically silica gel 60 F₂₅₄ pre-coated on aluminum plates. phcog.comresearchgate.net
The mobile phase composition is critical for achieving good separation. For the parent compound oleanolic acid, successful solvent systems include mixtures like Toluene:Ethyl acetate (B1210297):Formic acid or Toluene:Ethyl acetate:Glacial acetic acid in various ratios (e.g., 7:3:0.1 v/v/v). phcog.comakjournals.com Since this compound is less polar than oleanolic acid, the mobile phase would likely require adjustment to a less polar composition to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.8.
After development, the plate is dried, and visualization is achieved by spraying with a derivatizing agent, such as anisaldehyde-sulfuric acid or 10% sulfuric acid, followed by heating. phcog.complantarchives.org This process produces colored spots that can be quantified using a densitometric scanner at a specific wavelength, often in the visible range (e.g., 530-540 nm). phcog.comresearchtrend.net The method is validated for parameters such as linearity, precision, accuracy, LOD, and LOQ, with reported linearity ranges for oleanolic acid being 100-600 ng/spot and LOD values as low as 10 ng/spot. phcog.comjocpr.com
Table 3: HPTLC Method Parameters for Triterpenoid Analysis
| Parameter | Typical Conditions/Values |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ HPTLC plates |
| Mobile Phase Example (for Oleanolic Acid) | Toluene:Ethyl acetate:Glacial acetic acid (7:3:0.1 v/v/v) |
| Derivatizing Agent | Anisaldehyde-sulfuric acid reagent |
| Detection | Densitometric scanning at 530-540 nm (post-derivatization) |
| Rf Value (Oleanolic Acid) | ~0.58 |
| LOD | ~10 ng/spot |
| LOQ | ~30 ng/spot |
Mechanistic Investigations of Ethyl Oleanolate Biological Activities in Vitro and Pre Clinical Animal Models
Anticancer and Antiproliferative Mechanisms
The potential of ethyl oleanolate (B1249201) to combat cancer is primarily inferred from the well-documented activities of oleanolic acid and its other derivatives. Direct research into the specific anticancer mechanisms of ethyl oleanolate is still in its early stages.
Modulation of Cell Cycle Progression
There is currently a lack of specific studies investigating the direct effects of isolated this compound on cell cycle modulation in cancer cells. Research has predominantly focused on the parent compound, oleanolic acid, which has been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M, in different cancer cell lines. nih.govoncotarget.com For instance, a diamine-PEGylated derivative of oleanolic acid was found to cause G0/G1 cell-cycle arrest in HepG2 human hepatoma cells. nih.gov However, this is a more complex molecule than the simple ethyl ester.
Induction of Apoptosis and Programmed Cell Death Pathways
The ability of this compound to induce apoptosis independently has not been extensively detailed. Scientific literature points to the pro-apoptotic capabilities of oleanolic acid and its various synthetic derivatives. For example, oleanolic acid induces apoptosis in human leukemia cells and hepatocellular carcinoma cells through mitochondrial-dependent pathways, involving the activation of caspases and modulation of the Bcl-2 protein family. oncotarget.comnih.govmdpi.com
Synthetic derivatives such as CDDO-Methyl ester and CDDO-Ethyl amide are noted for their potent apoptosis-inducing activity. nih.gov Similarly, a diamine-PEGylated oleanolic acid derivative (OADP) was shown to trigger both extrinsic (caspase-8 activation) and intrinsic (mitochondrial) apoptotic pathways in liver cancer cells. nih.gov
One study identified oleanolic acid and the ethyl ester of conjugated linoleic acid in an ethyl acetate (B1210297) extract of fermented grape pomace. mdpi.com While this extract demonstrated enhanced cancer cell death when combined with chemotherapy, the specific contribution of this compound to this effect was not isolated or quantified. mdpi.com
Inhibition of Cell Migration and Invasion
Direct evidence detailing the role of this compound in inhibiting cancer cell migration and invasion is not yet established in the scientific literature. Studies on the parent compound, oleanolic acid, have demonstrated its ability to suppress the migration and invasion of malignant glioma cells and osteosarcoma cells. scienceopen.comnih.gov These effects are often linked to the inactivation of signaling pathways like MAPK/ERK and the downregulation of proteins involved in cell movement. scienceopen.com Furthermore, oleanolic acid has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix during invasion. nih.gov Semisynthetic derivatives of oleanolic acid have also been shown to inhibit the migration of breast cancer cells by affecting the integrin β1/FAK/paxillin pathway. mdpi.commdpi.com
Regulation of Glycolytic Enzymes
Currently, there are no specific research findings available that describe the mechanistic role of this compound in the regulation of glycolytic enzymes as part of its anticancer activity. This area remains to be explored.
Interference with Specific Oncogenic Signaling Pathways (e.g., Akt/mTOR, ERK, STAT3, NF-κB, Notch, SOX9/Wnt1)
The interaction of this compound with specific oncogenic signaling pathways is not well-documented. The vast majority of research in this area has been conducted on oleanolic acid and its more complex synthetic derivatives.
Oleanolic acid has been shown to modulate a wide array of signaling pathways critical to cancer cell survival and proliferation. nih.govnih.govbohrium.com These include:
Akt/mTOR Pathway : Oleanolic acid and its derivatives can inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival, in various cancers, including pancreatic and leukemia cells. nih.govnih.gov
ERK Pathway : The ERK/MAPK pathway is another target, with oleanolic acid shown to suppress its activity in glioma cells. scienceopen.com
STAT3 Pathway : Inhibition of STAT3 signaling by oleanolic acid has been implicated in its anti-angiogenic effects. nih.gov
NF-κB Pathway : Oleanolic acid is a known inhibitor of the NF-κB pathway, a key mediator of inflammation and cell survival. nih.govnih.govnih.gov
SOX9/Wnt1 Pathway : In osteosarcoma, oleanolic acid has been found to inhibit cell proliferation and invasion by suppressing the SOX9/Wnt1 signaling pathway. nih.govnih.gov
While it is plausible that this compound may exert similar effects, likely after being hydrolyzed to oleanolic acid within the body, specific studies to confirm its direct action on these pathways are lacking.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are suggested by studies on related compounds and extracts. Research indicates that derivatives of oleanolic acid act on key inflammatory mediators. For instance, synthetic oleanane (B1240867) triterpenoids have been shown to be highly active inhibitors of the de novo formation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse macrophages. nih.gov This inhibition is mediated, at least in part, by suppressing NF-κB activation. nih.gov
Similarly, oleanolic acid acetate has been reported to exert anti-inflammatory activity by suppressing IKKα/β, key kinases in the NF-κB activation pathway. nih.gov Studies on oleanolic acid itself demonstrate it mitigates pro-inflammatory responses by down-regulating NF-κB and tumor necrosis factor-α (TNF-α). mdpi.comnih.gov It can also inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govelsevierpure.com
While direct enzymatic assays on this compound are scarce, one study investigated various fatty acids and found that oleic acid had a greater inhibitory effect on COX-1 than COX-2. mdpi.com Another study noted that an ethyl acetate fraction, which could potentially contain this compound, inhibited NO production and iNOS protein expression in macrophage cell lines. researchgate.net These findings suggest a potential anti-inflammatory role for this compound, though further direct investigation is required to elucidate the specific mechanisms.
Table of Research Findings on Oleanolic Acid Derivatives' Anti-inflammatory Mechanisms
| Derivative/Extract | Cell/Animal Model | Key Findings |
| Synthetic Oleananes | Mouse Macrophages | Inhibited de novo formation of iNOS and COX-2; suppressed NF-κB activation. nih.gov |
| Oleanolic Acid Acetate | Cell Culture | Inhibited NF-κB and AP-1 translocation to the nucleus; suppressed IKKα/β phosphorylation. nih.gov |
| Oleanolic Acid | HUVECs / Mice | Inhibited release of HMGB1; down-regulated NF-κB and TNF-α. nih.gov |
| Ethyl Acetate Fraction | Raw 264.7 Cells | Inhibited nitric oxide (NO) production and iNOS protein expression. researchgate.net |
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)
This compound's anti-inflammatory properties are, in part, attributable to its ability to modulate the production of key pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. nih.gov Dysregulated and excessive release of these cytokines can lead to a "cytokine storm" and contribute to the pathology of various inflammatory diseases. nih.gov
Studies on oleanolic acid, the parent compound of this compound, have demonstrated its capacity to suppress the expression and levels of these inflammatory mediators. In a mouse model of acute hepatorenal damage, pre-treatment with oleanolic acid significantly antagonized the thioacetamide-induced increase in the gene expression and levels of IL-1β and IL-6. nih.gov This suppressive effect on inflammatory cytokines is a key aspect of its protective mechanism against tissue injury. nih.gov The interplay between these cytokines is complex; for instance, TNF-α and IL-1β are potent inducers of IL-6 gene expression, creating a cascade that amplifies the inflammatory response. nih.gov By downregulating these initial triggers, oleanolic acid and its derivatives can effectively dampen the subsequent inflammatory cascade.
| Cytokine | Observed Effect | Model System | Reference |
|---|---|---|---|
| TNF-α | Suppression of activation and expression | Mouse model of acute hepatorenal damage | nih.gov |
| IL-1β | Decreased gene expression and levels | Mouse model of acute hepatorenal damage | nih.gov |
| IL-6 | Decreased gene expression and levels | Mouse model of acute hepatorenal damage | nih.gov |
Interaction with MAPK Signaling Pathways (e.g., ERK, JNK, p38)
Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. nih.govnih.gov The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov
Oleanolic acid has been shown to induce the phosphorylation of ERK, JNK, and p38 in various cancer cell lines, which can lead to the induction of apoptosis. nih.govresearchgate.net The activation of these pathways is often dependent on the cellular context and the nature of the stimulus. nih.gov For instance, stress-activated MAPKs like JNK and p38 are involved in cellular responses to stressors such as oxidative stress and inflammatory cytokines. nih.govmdpi.com The activation of JNK can trigger the intrinsic apoptotic pathway, while p38 activation is linked to the expression of pro-inflammatory mediators. nih.govmdpi.com The ability of oleanolic acid and its derivatives to modulate these pathways highlights their potential to influence fundamental cellular decisions between survival and death, and between homeostasis and inflammation.
| Pathway | Observed Effect | Cellular Outcome | Model System | Reference |
|---|---|---|---|---|
| ERK | Induction of phosphorylation | Apoptosis | Cancer cell lines | nih.govresearchgate.net |
| JNK | Induction of phosphorylation | Apoptosis | Cancer cell lines | nih.govresearchgate.net |
| p38 | Induction of phosphorylation | Apoptosis, Regulation of inflammatory mediators | Cancer cell lines, Human bronchial epithelial cells | nih.govresearchgate.netresearchgate.net |
Regulation of COX-2 Expression
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory process by catalyzing the synthesis of prostaglandins. nih.govnih.gov Upregulation of COX-2 is a hallmark of many inflammatory conditions and is also implicated in carcinogenesis. researchgate.netfrontiersin.org
Research has shown that oleanolic acid derivatives can suppress the expression of the COX-2 gene. nih.gov This inhibition is significant because prostaglandins, the products of the COX-2 pathway, contribute to inflammation, pain, and fever. The regulation of COX-2 expression is complex, involving transcriptional and post-transcriptional mechanisms. nih.gov For example, the activation of p38 MAPK and NF-κB pathways can drive the transcription of COX-2 mRNA. researchgate.net By interfering with these upstream signaling pathways, oleanolic acid and its derivatives can effectively reduce the production of this key inflammatory enzyme.
| Compound | Observed Effect | Model System | Reference |
|---|---|---|---|
| Eugenol (as an example of a natural compound that inhibits COX-2) | Suppression of COX-2 gene expression | LPS-stimulated mouse macrophage cells (RAW264.7) | nih.gov |
| Oleanolic Acid (inferred) | Potential to modulate COX-2 via MAPK and NF-κB pathways | Various cell models | researchgate.net |
Influence on NF-κB Pathways
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, cell survival, and proliferation. nih.govmdpi.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. mdpi.com Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates target gene transcription. mdpi.com
Oleanolic acid and its derivatives have been found to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govmdpi.com Studies have shown that these compounds can prevent the translocation of the p65 subunit of NF-κB to the nucleus. mdpi.com Some derivatives may also act by increasing the levels of the inhibitory IκB-α protein. mdpi.com Furthermore, oleanolic acid can suppress NF-κB activity by modulating other regulatory proteins, such as MafK. nih.gov The inhibition of the NF-κB pathway is a central mechanism by which oleanolic acid and, by extension, this compound, can control inflammation.
| Compound/Derivative | Mechanism of Action | Model System | Reference |
|---|---|---|---|
| Oleanolic Acid | Suppression of MafK expression, leading to reduced NF-κB activity | RAW 264.7 cells | nih.gov |
| Oleanolic Acid Derivatives | Inhibition of p65 subunit binding to DNA | Leukemia cell lines | mdpi.com |
| Oleanolic Acid Derivatives | Increased IκB-α levels, preventing NF-κB translocation | Leukemia cell lines | mdpi.com |
| Oleanolic Acid Acetate | Inhibition of IKKα/β, leading to decreased NF-κB activation | THP1-XBlue cells | mdpi.com |
Antioxidant Mechanisms
In addition to their anti-inflammatory effects, this compound and its parent compound possess significant antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. chemoprev.org
Free Radical Scavenging Activities
Free radicals are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. chemoprev.org Antioxidants can neutralize these harmful molecules by donating an electron, thereby preventing cellular damage. The ability to scavenge free radicals is a key measure of antioxidant activity.
| Extract | Assay | Observed Activity | Reference |
|---|---|---|---|
| Ethanolic extract of Piper betle L. leaves | DPPH radical scavenging | Significant scavenging activity, with the ethyl acetate fraction being particularly potent. | chemoprev.org |
| Ethanol (B145695) extract of Terminalia glaucescens | DPPH assay, Hydroxyl radical scavenging | High level of activity. | nih.gov |
| Extracts of Lavandula mairei | DPPH assay | Aqueous and methanolic extracts showed the best antioxidant capacity. | nih.govethjhealths.org |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids, which are major components of cell membranes. mdpi.com This process can lead to cell membrane damage and the formation of mutagenic and carcinogenic products. mdpi.com The inhibition of lipid peroxidation is a crucial protective mechanism against oxidative stress.
Antioxidants can interrupt the propagation of the lipid peroxidation chain reaction. mdpi.comnih.gov Studies have shown that various natural and synthetic antioxidants can effectively inhibit lipid oxidation in different systems, such as food models and biological membranes. mdpi.comnih.gov For instance, the inhibitory effects of antioxidants can be evaluated in linoleic acid emulsion systems or in biological models like fish erythrocytes. nih.gov While specific data for this compound is not detailed, related compounds have been shown to inhibit lipid peroxidation, suggesting a similar potential for this compound. researchgate.net
| Antioxidant/Extract | Model System | Observed Effect | Reference |
|---|---|---|---|
| Ethyl acetate extracts of Ginkgo biloba leaves | Fish flesh and feed | Significant inhibition of lipid oxidation. | nih.gov |
| Ascorbyl-6-O-oleate | Ethanol solution of ethyl linoleate | Inhibition of lipid peroxidation. | researchgate.net |
| Natural antioxidants | Algae oil | Substantial activity in inhibiting the formation of free radicals produced in lipid peroxidation. | mdpi.com |
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, GSH-Px, Catalase)
This compound, a derivative of oleanolic acid, is understood to exert its antioxidant effects in part by augmenting the activity of the body's own antioxidant enzyme systems. These enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), form a primary line of defense against reactive oxygen species (ROS). nih.govnih.gov
In various preclinical models of oxidative stress, treatment with oleanolic acid and its derivatives has been shown to restore the activities of these crucial enzymes. For instance, in models of alcohol-induced oxidative stress, a notable decrease in the activities of SOD, GSH-Px, and CAT is often observed. nih.gov Treatment with oleanolic acid has been found to counteract these effects. nih.gov
Studies have demonstrated that oleanolic acid can enhance the expression of antioxidant enzymes. mdpi.comnih.gov This upregulation is a key part of its protective mechanism against cellular damage induced by oxidative stress. nih.gov The enzymes work in a coordinated fashion: SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT and GSH-Px are responsible for the subsequent detoxification of hydrogen peroxide into water and oxygen. nih.govnih.gov
The table below summarizes the principal endogenous antioxidant enzymes influenced by oleanolic acid and its derivatives.
| Enzyme Name | Abbreviation | Function |
| Superoxide Dismutase | SOD | Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. nih.gov |
| Glutathione Peroxidase | GSH-Px | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing substrate. nih.gov |
| Catalase | CAT | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov |
Activation of Nrf2 Transcription Factor and Related Pathways
A pivotal mechanism underlying the antioxidant and cytoprotective effects of this compound and its parent compound, oleanolic acid, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes, which are crucial for maintaining cellular redox homeostasis. nih.govnih.gov
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of oxidative stress or activators like oleanolic acid derivatives, this interaction is disrupted. nih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov
The activation of the Nrf2 pathway by oleanolic acid and its derivatives leads to the upregulation of several protective enzymes, including:
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. nih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress. mdpi.comnih.gov
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov
Studies have shown that oleanolic acid and its synthetic derivatives, such as CDDO-Im and CDDO-Me, are potent activators of Nrf2. mdpi.comnih.gov This activation has been demonstrated in various cell types, including hepatocytes and neuronal cells. mdpi.comresearchgate.net The protective effects of oleanolic acid against certain types of cellular injury have been shown to be significantly diminished in Nrf2-knockout animal models, highlighting the critical role of this pathway. nih.govmdpi.com
The table below outlines the key components of the Nrf2 pathway modulated by oleanolic acid and its derivatives.
| Component | Role in Pathway | Effect of Oleanolic Acid/Derivatives |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master regulator of antioxidant response. nih.gov | Promotes nuclear translocation and activation. nih.gov |
| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic inhibitor of Nrf2. nih.gov | Disrupts Nrf2-Keap1 interaction. nih.gov |
| ARE (Antioxidant Response Element) | DNA sequence in the promoter of target genes. | Nrf2 binds to ARE to initiate transcription. nih.gov |
| HO-1 (Heme oxygenase-1) | Antioxidant and anti-inflammatory enzyme. | Upregulates expression. nih.gov |
| NQO1 (NAD(P)H:quinone oxidoreductase 1) | Detoxifying enzyme. | Upregulates expression. mdpi.com |
Antidiabetic and Insulin (B600854) Sensitizing Mechanisms
Improvement of Glucose and Lipid Metabolism
This compound and its parent compound, oleanolic acid, have demonstrated significant potential in improving glucose and lipid metabolism in preclinical models of diabetes and metabolic syndrome. nih.govmdpi.com These compounds have been shown to address key features of these conditions, such as hyperglycemia and dyslipidemia. nih.govnih.gov
In animal models of diabetes, administration of oleanolic acid has been associated with a reduction in blood glucose levels. nih.gov It has also been shown to improve glucose tolerance, as evidenced by oral glucose tolerance tests. mdpi.com Furthermore, oleanolic acid can increase levels of hepatic and muscle glycogen (B147801), indicating enhanced glucose storage. nih.gov
With regard to lipid metabolism, oleanolic acid has been found to lower levels of total cholesterol and triglycerides in the blood. nih.gov It may also influence the expression of proteins involved in lipid metabolism, such as sterol regulatory element-binding protein 1 (SREBP-1c) and peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
The table below summarizes the effects of oleanolic acid on key parameters of glucose and lipid metabolism.
| Metabolic Parameter | Effect of Oleanolic Acid |
| Blood Glucose | Reduction nih.gov |
| Glucose Tolerance | Improvement mdpi.com |
| Hepatic and Muscle Glycogen | Increase nih.gov |
| Total Cholesterol | Reduction nih.gov |
| Triglycerides | Reduction nih.gov |
Modulation of Insulin Signal Transduction
This compound and oleanolic acid appear to exert their insulin-sensitizing effects by modulating key components of the insulin signaling pathway. researchgate.netnih.gov This pathway is crucial for mediating the effects of insulin, including glucose uptake and metabolism. mdpi.com
One of the primary mechanisms by which oleanolic acid is thought to improve insulin signaling is through its effects on the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govmdpi.com Studies have shown that oleanolic acid can increase the phosphorylation of Akt, a key downstream effector in the insulin signaling cascade. nih.gov The activation of Akt leads to a series of downstream events that promote glucose utilization and storage. mdpi.com
Furthermore, oleanolic acid has been shown to influence the phosphorylation state of glycogen synthase kinase 3 (GSK-3), another important enzyme in this pathway. nih.gov By modulating the activity of these signaling molecules, oleanolic acid can help to overcome insulin resistance and enhance the cellular response to insulin. nih.gov Some research also suggests that oleanolic acid may directly act as an activator of the insulin receptor. researchgate.net
The table below highlights the key molecules in the insulin signaling pathway that are modulated by oleanolic acid.
| Signaling Molecule | Role in Pathway | Effect of Oleanolic Acid |
| Insulin Receptor (IR) | Binds to insulin to initiate the signaling cascade. | May act as a direct activator. researchgate.net |
| Phosphatidylinositol 3-kinase (PI3K) | Key upstream activator of Akt. | Enhances PI3K/Akt signaling. nih.gov |
| Akt (Protein Kinase B) | Central node in the insulin signaling pathway. | Increases phosphorylation (activation). nih.gov |
| Glycogen Synthase Kinase 3 (GSK-3) | Involved in glycogen synthesis and other cellular processes. | Modulates phosphorylation state. nih.gov |
Effects on Glucose Transporter (GLUT) Expression and Activity
A critical aspect of the antidiabetic action of this compound and oleanolic acid is their ability to influence the expression and activity of glucose transporters, particularly GLUT4. nih.gov GLUT4 is the primary insulin-responsive glucose transporter found in skeletal muscle and adipose tissue, and its translocation to the cell surface is essential for glucose uptake in these tissues. nih.govmdpi.com
In states of insulin resistance, the expression and translocation of GLUT4 are often impaired, leading to reduced glucose uptake and hyperglycemia. mdpi.commdpi.com Research has indicated that oleanolic acid can enhance the expression of GLUT4. nih.gov This increased expression, combined with improved insulin signaling, can lead to a greater number of GLUT4 transporters being translocated to the plasma membrane upon insulin stimulation. nih.gov
The increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the cells, thereby lowering blood glucose levels. mdpi.com This effect on GLUT4 is a key mechanism by which oleanolic acid and its derivatives contribute to improved glycemic control. nih.gov
The table below summarizes the effects of oleanolic acid on GLUT4.
| Component | Function | Effect of Oleanolic Acid |
| GLUT4 (Glucose Transporter 4) | Insulin-responsive glucose transporter in muscle and adipose tissue. nih.gov | Increases expression. nih.gov |
| GLUT4 Translocation | Movement of GLUT4 from intracellular vesicles to the plasma membrane. mdpi.com | Potentially enhances translocation through improved insulin signaling. nih.gov |
Preservation of Pancreatic Beta-Cell Functionality
Emerging evidence suggests that this compound and its parent compound, oleanolic acid, may play a protective role in preserving the function and integrity of pancreatic beta-cells. nih.gov These cells are responsible for producing and secreting insulin, and their dysfunction is a hallmark of type 2 diabetes. e-dmj.org
In preclinical models of diabetes, oleanolic acid has been shown to protect beta-cells from lipotoxicity-induced apoptosis (programmed cell death). nih.gov This protective effect is crucial for maintaining a sufficient mass of functional beta-cells. e-dmj.org By reducing beta-cell apoptosis, oleanolic acid may help to preserve the body's capacity to produce insulin. nih.gov
Furthermore, studies have indicated that oleanolic acid can improve glucose-stimulated insulin secretion (GSIS). nih.gov This suggests that the compound not only protects beta-cells from damage but also enhances their ability to respond to changes in blood glucose levels. The preservation of beta-cell functionality is a key aspect of the potential antidiabetic effects of oleanolic acid. nih.govnih.gov
The table below outlines the observed effects of oleanolic acid on pancreatic beta-cell function.
| Beta-Cell Parameter | Description | Effect of Oleanolic Acid |
| Beta-Cell Apoptosis | Programmed cell death of beta-cells. | Inhibition nih.gov |
| Glucose-Stimulated Insulin Secretion (GSIS) | The secretion of insulin by beta-cells in response to elevated glucose levels. | Improvement nih.gov |
| Beta-Cell Mass | The total number of beta-cells in the pancreas. | Preservation nih.gov |
Antimicrobial Activities
The antimicrobial properties of this compound and its parent compound, oleanolic acid, have been a subject of scientific inquiry, with studies exploring their effects against a range of pathogenic microorganisms. The mechanisms underlying these activities are multifaceted, involving direct interactions with microbial structures and interference with virulence factors.
The antibacterial action of compounds like this compound is often attributed to their ability to compromise the integrity of the bacterial cell membrane. The hydrophobic nature of these molecules allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. mdpi.comresearchgate.net This disruption can result in the leakage of vital intracellular components, such as ions, nucleic acids (DNA and RNA), and proteins, ultimately leading to cell death. researchgate.netnih.gov The depolarization of the cytoplasmic membrane is a key event in this process, as it disrupts the electrochemical gradient essential for bacterial metabolism and survival. nih.gov
Furthermore, oleanolic acid has demonstrated the ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. researchgate.netgoogle.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. Oleanolic acid and its derivatives can interfere with the biological mechanisms that enable bacteria to form these protective biofilms. google.comnih.gov For instance, studies have shown that these compounds can reduce biofilm biomass, thickness, and surface coverage. nih.gov The inhibition of biofilm formation can render bacteria more susceptible to conventional antimicrobial agents. google.com Research on oleic acid has shown it can inhibit biofilm formation in Acinetobacter baumannii by potentially interfering with the quorum-sensing synthase AbaI, and it has also been observed to cause dents on the bacterial cell surface. nih.gov
| Mechanism | Description | Key Findings | References |
|---|---|---|---|
| Cell Membrane Disruption | The compound integrates into the bacterial cell membrane, causing structural damage and increased permeability. | Leads to leakage of intracellular contents like K+ ions, DNA, RNA, and proteins, and causes membrane depolarization. | mdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov |
| Biofilm Inhibition | Interferes with the formation of protective bacterial biofilms. | Reduces biofilm biomass, thickness, and substratum coverage. May interfere with quorum sensing mechanisms. | researchgate.netgoogle.comnih.govnih.gov |
The antifungal activity of oleanolic acid derivatives, such as this compound, has been documented against various fungal pathogens. nih.govepa.gov A primary mechanism of action is the disruption of the fungal cell membrane's integrity, leading to increased permeability and leakage of cellular contents. nih.gov This is a common mechanism for many antifungal agents, as the fungal cell membrane is a critical structure for maintaining cellular homeostasis. nih.gov
Additionally, some studies suggest that oleanolic acid derivatives can inhibit key enzymes essential for fungal survival. For example, research has explored their potential as inhibitors of glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the fungal cell wall. nih.gov By targeting these vital enzymes, these compounds can effectively halt fungal growth and proliferation. Some phenolic compounds have been shown to reduce the production of virulence factors like phospholipase in Candida species. mdpi.com
| Mechanism | Description | Key Findings | References |
|---|---|---|---|
| Cell Membrane Disruption | Alters the structure of the fungal cell membrane, leading to increased permeability. | Causes leakage of cellular materials and disrupts normal cellular functions. | nih.gov |
| Enzyme Inhibition | Inhibits the activity of essential fungal enzymes. | Potential inhibition of glucosamine-6-phosphate synthase, which is crucial for cell wall synthesis. | nih.gov |
| Inhibition of Virulence Factors | Reduces the production of enzymes that contribute to fungal pathogenicity. | Inhibition of phospholipase secretion in certain Candida species. | mdpi.com |
Oleanolic acid has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). tulane.edunih.govnih.gov The primary mechanism appears to be the inhibition of viral replication at an early stage of the infection cycle. tulane.edunih.gov Research indicates that oleanolic acid does not act by directly inactivating the virus or preventing its attachment and penetration into host cells. researchgate.net Instead, it targets intracellular processes essential for the virus to multiply.
A key molecular target identified is the viral helicase-primase complex, which is critical for the replication of the viral DNA. tulane.edunih.gov Specifically, studies have shown that oleanolic acid can dysregulate the viral protein UL8, a component of this complex. tulane.edunih.govresearchgate.net By interfering with the function of the helicase-primase complex, oleanolic acid effectively halts the synthesis of new viral genomes. nih.gov This mechanism is significant as it also confers activity against acyclovir-resistant HSV strains, which often have mutations in the viral thymidine (B127349) kinase. tulane.edunih.govfrontiersin.org
| Virus | Mechanism of Action | Key Findings | References |
|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Inhibition of viral replication. | Dysregulates the viral UL8 protein, a component of the helicase-primase complex, which is essential for viral DNA replication. Effective against both acyclovir-sensitive and -resistant strains. | tulane.edunih.govresearchgate.netfrontiersin.org |
| Herpes Simplex Virus 2 (HSV-2) | Inhibition of viral replication. | Exhibits potent anti-herpes virus activity against HSV-2. | nih.govfrontiersin.org |
Hepatoprotective Mechanisms
This compound's parent compound, oleanolic acid, is well-regarded for its hepatoprotective effects, demonstrating the ability to shield the liver from various forms of injury in preclinical models. researchgate.netnih.govnih.gov These protective mechanisms are rooted in its potent antioxidant and anti-inflammatory properties.
Oleanolic acid has been shown to protect the liver from damage induced by various chemicals, including alcohol and carbon tetrachloride (CCl4). nih.govnih.govnih.gov A central mechanism in this protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, oleanolic acid enhances the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. nih.gov
In the context of alcohol-induced liver injury, oleanolic acid co-administration has been found to significantly reduce the activity and expression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in ethanol metabolism that generates ROS. nih.gov It also helps to maintain the levels of endogenous antioxidants like glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov Furthermore, it can attenuate the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Studies on other ethyl acetate extracts have also shown a reduction in lipid peroxidation and an increase in HDL-C levels, indicating a protective effect against toxic substance-induced hepatotoxicity. acs.org
| Inducing Agent | Protective Mechanism | Key Molecular Effects | References |
|---|---|---|---|
| Ethanol | Activation of Nrf2 antioxidant pathway, modulation of ethanol-metabolizing enzymes, and anti-inflammatory effects. | Upregulates HO-1, SOD-1; decreases CYP2E1 activity; inhibits TNF-α and IL-6 production. | nih.gov |
| Carbon Tetrachloride (CCl4) | Hepatoprotective effects against CCl4-induced liver injury. | Down-regulation of serum AST, ALT, and ATP levels. | nih.govnih.gov |
| d-Galactosamine | Reduction of oxidative stress and scavenging of toxic radicals. | Lowers MDA levels and increases hepatic GSH levels. | acs.org |
| Ischemia-Reperfusion Injury | Activation of the KEAP1/NRF2/ARE pathway and inhibition of ferroptosis. | Upregulates NRF2 activity. | nih.gov |
Liver fibrosis is the excessive accumulation of extracellular matrix proteins, including collagen, that occurs in most types of chronic liver diseases. Oleanolic acid and related compounds have shown potential in mitigating liver fibrosis. nih.govscielo.org.mx One of the key pathways involved in liver fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which is a potent stimulator of collagen production in hepatic stellate cells.
Studies have demonstrated that extracts containing compounds like oleanolic acid can attenuate liver fibrosis by downregulating the TGF-β1-induced activation of SMAD2/3, which are key downstream mediators of TGF-β signaling. nih.gov By inhibiting this pathway, these compounds can reduce the expression of fibrosis markers and suppress the activation of hepatic stellate cells, the primary collagen-producing cells in the liver. nih.gov This anti-fibrotic activity has been observed in preclinical models of liver fibrosis induced by agents such as CCl4 and high-fat diets. nih.gov
| Fibrosis Model | Mechanism of Action | Key Molecular Effects | References |
|---|---|---|---|
| CCl4-induced liver fibrosis | Downregulation of the TGFβ1-SMAD2/3 pathway. | Reduced expression of fibrosis markers and inhibited activation of hepatic stellate cells. | nih.gov |
| High-Fat Diet-induced fibrosis | Inhibition of the progression of liver fibrosis. | Reduced expressions of fibrosis markers and SMAD2/3 activations in the liver. | nih.gov |
Neuroprotective Mechanisms
The potential neuroprotective effects of oleanolic acid and its derivatives are primarily attributed to their ability to counteract oxidative stress, inflammation, and subsequent programmed cell death in neural cells. biomolther.orgnih.gov These mechanisms are crucial in the context of neurodegenerative diseases and ischemic brain injury. biomolther.orgkoreascience.kr
Oleanolic acid has demonstrated significant anti-inflammatory and antioxidant activities that contribute to its neuroprotective profile. biomolther.org In models of neuroinflammation, OA has been shown to attenuate the activation of microglia, the primary immune cells of the central nervous system. nih.govnih.gov The overactivation of microglia is linked to the chronic neuroinflammation seen in conditions like Alzheimer's disease. nih.govnih.gov
Pre-treatment with OA in lipopolysaccharide (LPS)-activated BV2 microglial cells led to a notable inhibition of pro-inflammatory mediators. nih.govnih.gov This included a reduction in the release of interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). nih.gov The mechanism behind this reduction involves the downregulation of the genes that code for these cytokines and for inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, OA has been observed to reinforce the endogenous antioxidant defense systems within these cells. nih.govnih.gov In models of ischemic stroke, administration of OA was found to increase the activity of key endogenous antioxidant enzymes like superoxide dismutase and glutathione peroxidase, while reducing levels of malondialdehyde, a marker of lipid peroxidation. biomolther.org This dampening of both oxidative stress and the inflammatory response is thought to be mediated through OA's interaction with transcription factors such as Nrf2 and NF-κB. nih.gov
| Marker | Effect Observed with Oleanolic Acid Treatment | Cell/Animal Model | Reference |
|---|---|---|---|
| IL-1β, IL-6, TNF-α, NO | Inhibited release | LPS-activated BV2 microglial cells | nih.gov |
| iNOS | Downregulation of gene expression | LPS-activated BV2 microglial cells | nih.gov |
| Superoxide Dismutase, Glutathione Peroxidase | Increased activity | Ischemic stroke model (tMCAO) | biomolther.org |
| Malondialdehyde | Reduced levels | Ischemic stroke model (tMCAO) | biomolther.org |
| Microglial Activation | Attenuated | Ischemic stroke model (tMCAO) | biomolther.orgkoreascience.kr |
Apoptosis, or programmed cell death, is a critical factor in the neuronal loss associated with neurodegenerative diseases and ischemic injury. nih.gov Oleanolic acid has been shown to exert neuroprotective effects by inhibiting neuronal apoptosis. biomolther.orgkoreascience.kr In a mouse model of ischemic stroke, administration of OA significantly attenuated neuronal apoptosis in the injured brain region. biomolther.orgkoreascience.kr
The anti-apoptotic mechanism of related compounds has been linked to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies on other natural compounds have shown that they can increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio prevents the activation of downstream caspases, such as caspase-3 and caspase-9, which are the executioners of the apoptotic pathway. nih.gov For instance, an ethyl-acetate fraction of the mushroom Inonotus sanghuang was found to inhibit H₂O₂-induced apoptosis in primary cortical neuronal cells by reducing the expression of Bax, caspase-9, and caspase-3, and increasing Bcl-2 expression. nih.gov While this study was not on this compound itself, it demonstrates a plausible anti-apoptotic mechanism for structurally related compounds.
| Apoptotic Factor | Effect | Model System | Compound/Fraction | Reference |
|---|---|---|---|---|
| Neuronal Apoptosis | Attenuated | Ischemic stroke model (tMCAO) | Oleanolic Acid | biomolther.orgkoreascience.kr |
| Bax, Caspase-9, Caspase-3 | Reduced expression | H₂O₂-induced primary cortical neuronal cells | Ethyl-acetate fraction of Inonotus sanghuang | nih.gov |
| Bcl-2 | Increased expression | H₂O₂-induced primary cortical neuronal cells | Ethyl-acetate fraction of Inonotus sanghuang | nih.gov |
Cardioprotective Mechanisms
The potential of oleanolic acid and its derivatives to protect the heart is an area of active research, with studies pointing towards mechanisms that counter cardiac fibrosis and inflammation. nih.govnih.gov
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of many cardiovascular diseases and leads to impaired heart function. nih.gov An oleanolic acid derivative has been shown to alleviate cardiac fibrosis by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B) and regulating the AMPK/TGF-β/Smads signaling pathway, which is a key pathway in promoting collagen deposition. nih.gov
In studies on diabetic cardiomyopathy, oleanolic acid demonstrated a capacity to improve myocardial fibrosis and cardiac function. nih.gov It also exhibited significant anti-inflammatory effects, as indicated by the reduction of inflammatory markers in serum samples. nih.gov This anti-inflammatory action is complemented by its antioxidant activity, which helps to mitigate the oxidative stress that contributes to cardiac damage. nih.gov
Cardiac fibroblasts are the primary cell type responsible for the deposition of extracellular matrix proteins during fibrosis. nih.gov Their proliferation and differentiation into myofibroblasts are critical steps in the fibrotic process. While direct studies on this compound's effect on cardiac fibroblast proliferation are limited, the known anti-fibrotic activity of oleanolic acid derivatives suggests a potential modulatory role. nih.gov By interfering with signaling pathways like TGF-β, which stimulates fibroblast differentiation, these compounds may help to control the fibroblast population and their secretory phenotype. nih.gov
Renoprotective Mechanisms
Dyslipidemia and inflammation are significant contributors to the progression of diabetic kidney disease. nih.gov Oleanolic acid has been investigated for its potential to protect the kidneys in this context. In a rat model of diabetic kidney disease, OA was found to alleviate renal injury by improving lipid metabolism and reducing inflammation. nih.gov
The mechanisms underlying this renoprotective effect involve the modulation of key signaling pathways. OA treatment led to decreased expression of TLR4, NF-κB, and TGF-β1 in renal tissues, all of which are implicated in inflammatory and fibrotic processes. nih.gov Concurrently, OA elevated the expression of nephrin (B609532), a crucial protein for kidney filtration function, and activated the AMPK/PGC-1α pathway, which is involved in cellular energy homeostasis and antioxidant defense. nih.gov These findings suggest that oleanolic acid and its derivatives like this compound could offer kidney protection by targeting both inflammatory and metabolic pathways. nih.gov
| Marker/Pathway | Effect of Oleanolic Acid Treatment | Reference |
|---|---|---|
| TLR4, NF-κB, TGF-β1 | Decreased expression | nih.gov |
| Collagen-IV | Decreased expression | nih.gov |
| Nephrin | Elevated expression | nih.gov |
| p-AMPK/AMPK, PGC-1α | Elevated expression | nih.gov |
Protection Against Renal Ischemia-Reperfusion Injury
Oleanolic Acid (OA) has been shown to protect against acute kidney injury associated with ischemia/reperfusion (I/R). nih.gov The injury from renal I/R is largely attributed to oxidative stress, inflammation, and apoptosis. nih.govfrontiersin.org Preconditioning with OA was found to significantly and dose-dependently lessen I/R-induced renal damage in rat models. nih.gov
The protective mechanisms of OA are multifaceted, involving potent antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov Studies have demonstrated that OA administration leads to a decrease in markers of renal damage such as blood urea (B33335) nitrogen (BUN) and creatinine. nih.govnih.gov Furthermore, OA counters oxidative stress by reducing levels of methane (B114726) dicarboxylic aldehyde and increasing the activity of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase. nih.gov
Key molecular pathways implicated in OA's protective effects include:
Nrf2/GCLc Signaling: OA helps to stabilize the Nrf2/GCLc signaling pathway, which is crucial for maintaining the glutathione (GSH) pool and defending against oxidative stress. nih.gov
PI3K/AKT Pathway: Research suggests that OA may improve the symptoms of renal ischemia-reperfusion injury by inhibiting the PI3K/AKT signaling pathway. nih.gov In experimental models, OA treatment resulted in lower expression levels of PI3K, p-AKT, PDK1, and Skp2. nih.gov
Summary of Oleanolic Acid's Effects on Renal Ischemia-Reperfusion Injury
| Parameter/Marker | Effect of Oleanolic Acid Administration | Associated Pathway | Reference |
|---|---|---|---|
| Blood Urea Nitrogen (BUN) | Decreased | General Renal Protection | nih.govnih.gov |
| Creatinine (Cr) | Decreased | General Renal Protection | nih.govnih.gov |
| Kidney Injury Molecule-1 (Kim-1) | Decreased | General Renal Protection | nih.govnih.gov |
| Methane Dicarboxylic Aldehyde | Decreased | Antioxidant Activity | nih.gov |
| Superoxide Dismutase, Catalase, Glutathione Peroxidase | Increased Activity | Antioxidant Activity | nih.gov |
| PI3K, p-AKT, PDK1, Skp2 | Decreased Expression | PI3K/AKT Pathway Inhibition | nih.gov |
Amelioration of Drug-Induced Renal Injury and Fibrosis
Renal fibrosis is a common pathological outcome in the progression of kidney disease. nih.gov Studies using a rat model of unilateral ureteral obstruction (UUO), which induces renal fibrosis, have shown that Oleanolic Acid (OA) can attenuate this process. nih.govnih.gov
Treatment with OA resulted in improved renal function and significantly less collagen deposition in the kidneys of UUO rats. nih.gov The anti-fibrotic effect of OA is linked to its ability to modulate key signaling pathways involved in fibrosis and inflammation. nih.govnih.gov
Mechanisms underlying the amelioration of renal fibrosis include:
TGF-β/Smad Pathway: OA treatment led to decreased protein expressions of TGF-β, TGF-β receptor I, and TGF-β receptor II, as well as reduced phosphorylation of Smad2. nih.gov This suggests OA may target the TGF-β/Smad pathway to exert its protective effects. nih.gov
Nrf2 Activation: OA appears to facilitate the nuclear translocation of Nrf2, which in turn up-regulates antioxidant and anti-apoptotic enzymes. nih.gov This action helps to decrease oxidative stress, a key driver of inflammation and fibrosis in obstructed kidneys. nih.gov
Reduction of ECM Components: A decrease in the mRNA expression of collagen I, collagen III, and fibronectin was observed in kidney tissues following OA treatment. nih.gov
Impact of Oleanolic Acid on Markers of Renal Fibrosis (UUO Model)
| Marker | Effect of Oleanolic Acid Administration | Significance | Reference |
|---|---|---|---|
| Collagen Deposition | Reduced | Indicates less tissue scarring | nih.gov |
| Collagen I, Collagen III, Fibronectin (mRNA) | Diminished Expression | Reduced production of extracellular matrix | nih.gov |
| α-SMA (mRNA) | Diminished Expression | Reduced myofibroblast activation | nih.gov |
| TGF-β, TGF-β Receptor I & II (Protein) | Decreased Expression | Inhibition of a key pro-fibrotic pathway | nih.gov |
| Phosphorylated Smad2 | Decreased | Downregulation of TGF-β signaling | nih.gov |
| Nuclear Nrf2 | Increased Translocation | Activation of antioxidant response | nih.gov |
Effects on Diabetic Nephropathy and Lupus Nephritis Models
Diabetic Nephropathy: Oleanolic Acid (OA) has shown potential protective effects against diabetic nephropathy (DN), a microvascular complication of diabetes. nih.govnih.gov In experimental models of type 2 diabetes, OA administration was found to alleviate renal injury by improving lipid metabolism and reducing inflammation. nih.gov
Key findings in diabetic rat models include:
Biochemical Improvements: OA significantly decreased levels of fasting blood glucose, serum lipids, 24-hour urinary microalbumin, serum creatinine, and uric acid. nih.gov
Structural Improvements: Treatment with OA attenuated renal lipid accumulation and mitigated abnormal renal structural changes. nih.gov
Modulation of Inflammatory and Metabolic Pathways: The protective effects of OA are associated with the activation of the AMPK/PGC-1α pathway and inhibition of the TLR4/NF-κB signaling pathway. nih.gov OA treatment increased the expression of nephrin and p-AMPK/AMPK, while decreasing the expression of CD68, Collagen-IV, TLR4, NF-κB, and TGF-β1 in renal tissues. nih.gov It also affects inflammatory cytokines, as inflammation plays a key role in the pathogenesis of diabetic nephropathy. nih.gov
Effects of Oleanolic Acid in Experimental Diabetic Nephropathy
| Parameter | Effect of Oleanolic Acid Administration | Associated Pathway/Mechanism | Reference |
|---|---|---|---|
| Fasting Blood Glucose | Decreased | Improved glycemic control | nih.gov |
| Serum Lipids | Decreased | Improved lipid metabolism | nih.gov |
| Urinary Microalbumin & Serum Creatinine | Decreased | Improved renal function | nih.gov |
| p-AMPK/AMPK & PGC-1α Expression | Elevated | AMPK/PGC-1α pathway activation | nih.gov |
| TLR4, NF-κB, TGF-β1 Expression | Decreased | TLR4/NF-κB pathway inhibition | nih.gov |
| CD68 & Collagen-IV Expression | Decreased | Reduced inflammation and fibrosis | nih.gov |
Lupus Nephritis: There is currently no available information from the provided search results regarding the specific effects of this compound or Oleanolic Acid on animal models of lupus nephritis.
Antihypertensive Mechanisms
Oleanolic Acid (OA) has demonstrated antihypertensive properties in various experimental models. mdpi.comnih.gov The mechanisms are believed to be multifactorial, involving the regulation of lipid metabolism, enhancement of fluid balance, and nephroprotective effects. mdpi.comnih.govnih.gov
Studies suggest that OA can lower blood pressure by downregulating the expression of pro-inflammatory enzymes and factors involved in fat synthesis, thereby inhibiting lipid accumulation. mdpi.comnih.gov Furthermore, OA's diuretic and natriuretic (sodium excretion) properties contribute to its antihypertensive action. mdpi.comnih.gov It may also influence blood pressure homeostasis by inhibiting the renin-angiotensin system and enhancing the expression of atrial natriuretic peptide (ANP). mdpi.com
Regulation of Mean Arterial Blood Pressure
Mean arterial pressure (MAP) is the average systemic pressure in the arteries and is tightly regulated to ensure proper organ perfusion. lecturio.com Oleanolic Acid (OA) has been shown to decrease MAP in spontaneously hypertensive rats (SHRs). nih.gov This effect is linked to its ability to regulate lipid metabolism. nih.govnih.gov An increase in triglycerides can contribute to hypertension. nih.gov Heatmap analysis revealed that the liver lipid profiles in OA-treated rats were significantly altered compared to untreated hypertensive rats, indicating that the antihypertensive effect is mediated via regulation of liver lipid metabolites. nih.gov Additionally, OA administration leads to a reduction in lipid peroxidation markers, suggesting an antioxidant role in its blood pressure-lowering effect. nih.gov
Modulation of Renal Sodium Excretion
The regulation of renal sodium excretion is fundamental for maintaining volume homeostasis and controlling blood pressure. mdpi.com An increase in urinary sodium output is a key mechanism for lowering blood pressure. nih.gov Studies in hypertensive rat models have shown that oral administration of Oleanolic Acid (OA) leads to increased urinary Na+ output. nih.gov This natriuretic effect, combined with its diuretic action, contributes significantly to its antihypertensive properties. nih.gov Dietary sodium intake directly influences sodium reabsorption along the kidney tubule; a high-sodium diet decreases proximal reabsorption and increases it in more distal segments. nih.gov By promoting natriuresis, OA helps to counteract the mechanisms that lead to sodium and water retention.
Effects on Proximal Tubule Sodium Reabsorption
The proximal tubule is responsible for reabsorbing approximately two-thirds of the filtered sodium and water. nih.gov This process is dynamically regulated by factors such as blood pressure and the renin-angiotensin system. nih.gov Antihypertensive stimuli, such as the inhibition of angiotensin-converting enzyme (ACE), lead to a rapid decrease in proximal tubule Na+ reabsorption. nih.gov This is achieved through the redistribution of key transporters like the Na+/H+ exchanger isoform 3 (NHE3) away from the active sites on the apical microvilli. nih.gov
Anticonvulsant and Sedative Mechanisms
There are currently no available preclinical or in vitro studies that specifically investigate the anticonvulsant and sedative mechanisms of this compound. While the parent triterpenoid (B12794562), oleanolic acid, has been shown to possess anticonvulsant properties, it is crucial to note that these findings cannot be directly extrapolated to its ethyl ester derivative, this compound, as the addition of an ethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Scientific investigations into the effects of this compound on the onset and duration of seizures in established preclinical models, such as the pentylenetetrazole (PTZ) or maximal electroshock (MES)-induced seizure tests, have not been reported in published literature. Consequently, there is no data to populate a table on this specific topic.
Table 1: Effect of this compound on Seizure Onset and Duration in Preclinical Models
| Treatment Group | Onset of Seizures (seconds) | Duration of Seizures (seconds) |
|---|---|---|
| Vehicle Control | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available |
As of the latest literature review, no studies have been published that provide data on the effect of this compound on seizure onset and duration.
Similarly, there is a lack of research on the sedative properties of this compound. Preclinical studies utilizing standard sedation models, such as the thiopental-induced sleeping time test, have not been conducted or reported for this specific compound. Therefore, its effects on sleep latency and duration remain uncharacterized.
Table 2: Effect of this compound on Sleep Latency and Duration in Preclinical Sedation Models
| Treatment Group | Sleep Latency (minutes) | Sleep Duration (minutes) |
|---|---|---|
| Vehicle Control | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available |
As of the latest literature review, no studies have been published that provide data on the effect of this compound on sleep latency and duration.
Computational Modeling and Theoretical Studies of Ethyl Oleanolate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
While specific molecular docking studies exclusively on ethyl oleanolate (B1249201) are not extensively documented in publicly available research, numerous studies on oleanolic acid and its derivatives provide valuable insights into its probable biological targets. For instance, oleanolic acid derivatives have been docked against several key proteins implicated in various diseases.
One area of focus has been on metabolic diseases. Derivatives of oleanolic acid have been investigated as potential modulators of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism. nih.gov In silico docking studies have been used to guide the synthesis of new oleanolic acid esters with potential FXR antagonistic activity. nih.gov Similarly, a niacin ester derivative of oleanolic acid showed promising binding affinities in docking studies against several targets relevant to diabetes, including α-amylase, dipeptidyl peptidase-4 (DPP4), and protein-tyrosine phosphatase 1B (PTP1B). researchgate.net
In the context of cancer, oleanolic acid derivatives have been docked into the active sites of proteins such as the p65 subunit of NF-κB, a key regulator of inflammatory and immune responses that is often dysregulated in cancer. nih.gov Hybrid compounds of oleanolic acid and curcumin (B1669340) have also been subjected to molecular docking to evaluate their potential as anticancer agents. nih.govnih.gov
Furthermore, docking studies on ethyl oleate (B1233923), the ethyl ester of oleic acid, have been performed against targets like the human START domain-containing protein 10 (STARD10), suggesting potential interactions with lipid-binding proteins. researchgate.net Given the structural similarities, it is plausible that ethyl oleanolate could interact with a similar range of protein targets as oleanolic acid and its other ester derivatives. These studies collectively suggest that the esterification of the carboxyl group of oleanolic acid can influence binding affinity and specificity, a hypothesis that warrants further direct investigation for this compound.
Table 1: Examples of Molecular Docking Studies on Oleanolic Acid Derivatives and Related Compounds
| Compound/Derivative | Protein Target | Key Findings |
| Oleanolic Acid Derivatives | Farnesoid X Receptor (FXR) | Guided synthesis of potential FXR antagonists. nih.gov |
| Niacin Ester of Oleanolic Acid | α-amylase, DPP4, PTP1B | Showed good binding affinities, suggesting antidiabetic potential. researchgate.net |
| Oleanolic Acid Derivatives | p65 subunit of NF-κB | Similar interaction patterns for oleanane-like compounds were observed. nih.gov |
| Ethyl Oleate | Human STARD10 | Suggests potential interaction with lipid-binding proteins. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is crucial for understanding the stability of ligand-protein complexes and for analyzing the dynamic behavior of molecules in different environments.
Studies on the molecular dynamics of ethyl-containing compounds, such as ethyl alcohol and ethyl propanoate, in lipid bilayers have also been conducted. patsnap.comresearchgate.net These simulations provide insights into how the ethyl group influences the molecule's behavior and interactions within a membrane environment, which is relevant for predicting the absorption and distribution of this compound. patsnap.comresearchgate.net For instance, MD simulations can elucidate how these molecules permeate biological membranes, a critical step for bioavailability. patsnap.com
The combination of docking and MD simulations is a powerful approach. After an initial docking pose is obtained, MD simulations can be used to refine the binding mode and assess the stability of the complex over a period of time, typically in the nanosecond to microsecond range. This approach allows for the observation of induced-fit effects, where the protein and ligand may undergo conformational changes to achieve a more favorable interaction. Given the flexibility of the ethyl ester group and the triterpenoid (B12794562) scaffold, MD simulations would be invaluable for a more accurate understanding of this compound's interactions with its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
While specific QSAR studies focusing on a series of this compound derivatives are yet to be published, research on other oleanolic acid derivatives has demonstrated the utility of this approach. A notable example is a QSAR study on oleanolic acid derivatives as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity. researchgate.net In this study, various molecular descriptors, calculated using Density Functional Theory (DFT), were correlated with the inhibitory activity of the compounds. researchgate.net Such descriptors can include electronic properties (like HOMO and LUMO energies), steric properties, and thermodynamic properties.
The development of a robust QSAR model typically involves several key steps:
Data Set Selection: A series of compounds with known biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
For this compound, a QSAR study could be designed by synthesizing a series of derivatives with modifications at various positions of the oleanane (B1240867) skeleton and evaluating their biological activity against a specific target. The resulting QSAR model could then identify the key structural features that are either beneficial or detrimental to the desired activity, providing a rational basis for the design of optimized this compound-based therapeutic agents.
Reaction Network Generation and Kinetic Modeling of this compound Transformations
The study of a molecule's potential transformations, both metabolically within the body and synthetically in the laboratory, can be significantly aided by computational tools for reaction network generation. These tools can automatically explore the vast landscape of possible chemical reactions that a starting molecule, such as this compound, can undergo.
Automated reaction network generation software can, in principle, be used to predict the potential metabolic fate of this compound. By defining a set of known biotransformation rules (e.g., hydrolysis, oxidation, conjugation), the system can generate a network of potential metabolites. This can help in identifying metabolites that might be responsible for the observed biological activity or potential toxicity of the parent compound.
In the realm of chemical synthesis, these tools can assist in devising novel synthetic routes to this compound derivatives. By providing the starting materials and the desired product, the software can explore various reaction pathways, potentially uncovering more efficient or novel synthetic strategies.
Kinetic modeling can then be applied to these generated reaction networks to simulate the concentration of different species over time. This requires knowledge of the reaction rate constants, which can be estimated using computational chemistry methods or experimental data. While comprehensive reaction network generation and kinetic modeling studies for this compound have not been reported, the methodologies are well-established and could provide significant insights into its chemical and biological transformations.
In Silico Prediction of Biological Activities and ADMET Properties
In silico tools are increasingly used in the early stages of drug discovery to predict the biological activity spectrum and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early on.
For this compound, its ADMET properties can be inferred from studies on oleanolic acid and its derivatives. In silico predictions for oleanolic acid have shown good intestinal absorption and the ability to cross the blood-brain barrier. researchgate.net However, high lipophilicity (logP > 5) was identified as a potential issue, which could affect its solubility and bioavailability. researchgate.net Esterification to form this compound would likely increase its lipophilicity further, which could have complex effects on its ADMET profile.
Various online servers and software can be used to predict a wide range of properties for this compound. These predictions are based on its chemical structure and are derived from models built on large datasets of experimental data.
Table 2: Predicted ADMET Properties of Oleanolic Acid (as a proxy for this compound)
| Property | Predicted Outcome for Oleanolic Acid | Potential Implication for this compound |
| Intestinal Absorption | Good | Likely to be well-absorbed due to increased lipophilicity. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | May also cross the BBB, potentially having CNS effects. |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Esterification may alter interactions with metabolic enzymes. |
| Ames Mutagenicity | Predicted to be non-mutagenic | Likely to be non-mutagenic. |
| Carcinogenicity | Predicted to be non-carcinogenic | Likely to be non-carcinogenic. |
It is important to note that these are predictive models and experimental validation is essential. However, they provide a valuable preliminary assessment of the drug-like properties of this compound and can guide its development. For instance, if poor solubility is predicted, formulation strategies could be explored to address this issue. Similarly, if inhibition of a major CYP450 enzyme is predicted, this could indicate a potential for drug-drug interactions that would need to be investigated experimentally.
Future Research Directions and Translational Perspectives for Ethyl Oleanolate
Exploring Novel Synthesis Routes and Green Chemistry Approaches
The synthesis of ethyl oleanolate (B1249201) is conventionally achieved through Fischer esterification of oleanolic acid with ethanol (B145695) in the presence of an acid catalyst. However, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies aligned with the principles of green chemistry. nih.gov
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification offers a green alternative to harsh acid catalysts. This approach can lead to high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption. The biosynthesis of other ethyl esters, such as (R)-ethyl-3-hydroxyglutarate using microorganisms like Rhodococcus erythropolis, serves as a model for developing novel biocatalytic routes. nih.gov
Green Solvents: Traditional organic solvents can be replaced with environmentally benign alternatives. mdpi.com Bio-based solvents like ethyl lactate, which is derived from renewable resources, are particularly attractive as they can enhance safety and reduce the environmental impact of the synthesis process. orientjchem.org
Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being investigated to accelerate reaction rates and improve yields. mdpi.commdpi.com These methods can significantly reduce reaction times from hours to minutes, offering a more energy-efficient pathway for production. mdpi.com
Sustainable Feedstocks: Research into utilizing industrial byproducts rich in oleic acid for the production of ethyl oleate (B1233923) highlights a pathway for valorizing waste streams. researchgate.net A similar approach could be envisioned for sourcing oleanolic acid from agricultural or forestry waste for ethyl oleanolate synthesis.
These green chemistry approaches not only aim to make the synthesis of this compound more environmentally friendly but also more economically viable for potential large-scale production. nih.gov
Advanced Nanotechnology-Based Delivery Systems for Enhanced Bioavailability in Research Models
A significant hurdle in the translational potential of oleanolic acid and its derivatives is their poor aqueous solubility and resulting low bioavailability. nih.gov Future research on this compound will critically depend on advanced drug delivery systems to overcome this limitation. Nanotechnology offers a powerful toolkit to enhance the dissolution rate and absorption of hydrophobic compounds. nih.govnih.gov
Promising nanotechnology-based strategies include:
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs, improving their solubility and protecting them from degradation. nih.govnih.gov Studies with the parent compound, oleanolic acid, show that SLN formulations can significantly enhance solubility and modulate drug release, suggesting a promising strategy for this compound. nih.gov
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.gov Research on oleanolic acid has demonstrated that SNEDDS can increase its relative oral bioavailability by 2.4-fold compared to conventional tablet forms. nih.gov Notably, ethyl oleate is sometimes used as the oil phase in such formulations, indicating the compatibility of this ester with nanoemulsion systems. nih.gov
Polymeric Nanoparticles: Conjugating this compound's parent molecule, oleanolic acid, to polymers like polyethylene (B3416737) glycol (PEG) allows for the creation of self-assembling nanoparticles. rsc.org These systems can improve water solubility, prolong circulation time, and facilitate co-delivery of other therapeutic agents, significantly enhancing antitumor activity in vivo. rsc.org
| Delivery System Component | Example | Role in Formulation | Potential Benefit for this compound |
|---|---|---|---|
| Oil Phase | Ethyl Oleate | Solubilizes the hydrophobic compound | High loading capacity |
| Surfactant | Cremophor® EL-40, Polysorbate 80 | Reduces interfacial tension, forms stable nanoemulsion | Enhanced emulsification and stability |
| Cosurfactant/Cosolvent | Ethanol, Transcutol® P | Improves solvent capacity, reduces droplet size | Increased drug solubility and bioavailability |
| Polymer Conjugate | mPEG-COOH | Forms self-assembling core-shell nanoparticles | Improved stability and targeted delivery |
A hypothetical formulation table for this compound based on successful systems developed for oleanolic acid. nih.govrsc.org
By leveraging these nanotechnologies, future studies can significantly improve the systemic exposure of this compound in research models, enabling a more accurate assessment of its biological activities.
Investigation of Structure-Activity Relationships (SAR) in Specific Biological Contexts
The biological activity of oleanane (B1240867) triterpenoids is highly dependent on their chemical structure. nih.govresearchgate.net Investigating the structure-activity relationship (SAR) of this compound is crucial for understanding how its specific modification—the ethyl ester at the C-28 position—influences its interaction with biological targets compared to its parent acid and other derivatives.
Key points for SAR investigation include:
The Role of the C-28 Ester: The primary structural difference between oleanolic acid and this compound is the conversion of the C-28 carboxylic acid to an ethyl ester. This change increases the molecule's lipophilicity, which can fundamentally alter its absorption, distribution, metabolism, and excretion (ADME) profile. This modification may enhance membrane permeability and improve interaction with hydrophobic pockets in target proteins.
Impact on Potency: SAR studies on other oleanolic acid derivatives have shown that modifications at the C-28 position can significantly impact biological potency. sinica.edu.tw For example, certain ester and amide derivatives have demonstrated enhanced cytotoxic activity against various cancer cell lines compared to oleanolic acid itself. nih.gov
By systematically synthesizing and testing related esters (e.g., methyl, propyl, butyl oleanolate) and comparing their activities, researchers can precisely define the optimal ester chain length for specific biological effects, guiding the design of more potent and selective therapeutic agents.
Elucidation of Unexplored Cellular and Molecular Targets
While the biological activities of oleanolic acid have been linked to numerous cellular and molecular targets, these pathways remain largely unexplored for this compound. A key objective for future research is to determine whether this compound acts as a prodrug that is hydrolyzed to oleanolic acid in vivo, or if it possesses its own unique mechanism of action.
Potential molecular targets, extrapolated from studies on oleanolic acid, include:
Inflammatory and Cell Survival Pathways: Oleanolic acid is known to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, PI3K/Akt, and MAPK pathways. mdpi.comnih.gov It also influences the expression of proteins involved in cell cycle regulation and apoptosis, including p53, Bcl-2, and caspases. oncotarget.com Future studies should investigate if this compound engages these same targets and with what potency.
Metabolic Regulation: Oleanolic acid has been shown to improve insulin (B600854) sensitivity and glucose metabolism by modulating the IRS-1/PI3K/Akt/FoxO1 signaling pathway. mdpi.com Given the prevalence of metabolic diseases, exploring the effects of this compound on these targets is a high-priority research area.
Enzyme Inhibition: Derivatives of oleanolic acid have shown inhibitory activity against various enzymes, including α-glucosidase. tandfonline.com It is plausible that this compound may also act as an inhibitor of specific enzymes involved in disease pathology.
Identifying the direct molecular targets of this compound will be fundamental to understanding its therapeutic potential and will provide a rational basis for its application in specific disease models.
Comparative Studies with Other Oleanane Derivatives and Related Esters
Future comparative research should focus on:
Comparison with Oleanolic Acid: Direct, head-to-head studies are needed to compare the efficacy of this compound with its parent compound in various in vitro and in vivo models. This will clarify the advantages conferred by the ethyl ester modification.
Comparison with Other Esters: Evaluating a series of alkyl esters of oleanolic acid (e.g., methyl, propyl) will help elucidate the role of the ester group's size and lipophilicity in determining biological activity.
Comparison with Other Oleanane Derivatives: Numerous synthetic and semi-synthetic derivatives of oleanolic acid have been developed, including those with modifications at the C-3 hydroxyl group or within the pentacyclic ring structure. nih.govmdpi.com Comparing this compound to potent derivatives like CDDO-Me (bardoxolone methyl) could help position its activity within the broader landscape of oleanane-based drug candidates. researchgate.net
| Compound | Modification | Target/Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Oleanolic Acid | Parent Compound | α-Glucosidase Inhibition | 55.10 µM | tandfonline.com |
| Derivative 31 | C-28 Methyl Ester | α-Glucosidase Inhibition | 19.01 µM | tandfonline.com |
| Derivative 32 | Dihydroxy-olide | α-Glucosidase Inhibition | 7.97 µM | tandfonline.com |
| Derivative 3b | C-3 and C-28 modified | MeWo Melanoma Cell Viability | ~40% viability at 100 µM (24h) | nih.gov |
| Compound 7a | C-28 Amide Hybrid | PC3 Prostate Cancer Cell Viability | 0.39 µM | mdpi.com |
| Compound 8a | C-28 Amide Hybrid | A549 Lung Cancer Cell Viability | 0.22 µM | mdpi.com |
This table presents a comparison of the biological activities of various oleanolic acid derivatives, illustrating how structural modifications influence potency. Future studies would place this compound within such a comparative framework.
These comparative analyses will be critical for identifying the specific therapeutic niches where this compound may offer a superior profile to existing compounds.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing ethyl oleanolate, and how are purity and yield optimized?
- Methodology : this compound is typically synthesized via esterification of oleanolic acid with ethanol under acidic catalysis. A common protocol involves acetylation of mthis compound followed by oxidation with meta-chloroperbenzoic acid (m-CPBA) in methylene chloride . Purification via column chromatography on SiO₂ is critical to remove unreacted substrates and byproducts. Yield optimization (>90%) requires precise stoichiometric ratios, anhydrous conditions, and temperature control (e.g., 55°C for benzylation reactions) . Purity is confirmed via TLC and NMR spectroscopy.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- NMR Spectroscopy : ^1H and ^13C NMR (e.g., δ 7.48 ppm for aromatic protons in benzylated derivatives) confirm structural modifications like esterification or oxidation .
- IR Spectroscopy : Peaks at 1668 cm⁻¹ indicate carbonyl groups in esterified products .
- Mass Spectrometry : High-resolution MS (e.g., molecular ion at m/z 561 for 28-O-benzyl oleanolate) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection ensures purity, while column chromatography separates complex mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., cell lines, concentrations, exposure times). For example, PRRSV inhibition studies show EC₅₀ variations due to differences in viral strains and cytotoxicity thresholds .
- Data Normalization : Use internal controls (e.g., ursolic acid as a reference compound) to calibrate activity metrics .
- Meta-Analysis : Compare structural analogs (e.g., 3-O-succinyl derivatives) to identify activity trends linked to functional groups .
- Statistical Rigor : Apply ANOVA or Student’s t-test to evaluate significance thresholds (p < 0.05) and exclude outliers .
Q. What experimental strategies are effective for studying the stability of this compound under physiological conditions?
- Methodology :
- Hydrolysis Simulation : Incubate this compound in buffered solutions (pH 2–9) at 37°C to mimic gastric/intestinal environments. Monitor degradation via LC-MS .
- Enzymatic Stability : Test esterase-mediated hydrolysis using liver microsomes. Quantify oleanolic acid release as a stability indicator .
- Thermal Analysis : Use DSC/TGA to assess thermal decomposition profiles and identify degradation products .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodology :
- Derivative Synthesis : Modify functional groups (e.g., benzylation at C-28 or succinylation at C-3) to probe steric/electronic effects .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PPAR-γ or NF-κB .
- Multivariate Analysis : Apply QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Q. What are best practices for validating spectral data discrepancies in this compound derivatives?
- Methodology :
- Cross-Validation : Compare NMR/IR data with literature benchmarks (e.g., δ 177.6 ppm for C-28 in benzyl esters) .
- Isotopic Labeling : Use ^13C-labeled ethanol in synthesis to trace esterification sites via isotopic splitting in NMR .
- Collaborative Verification : Share raw spectra with independent labs to confirm peak assignments .
Methodological Considerations
- Experimental Design : Include negative controls (e.g., unmodified oleanolic acid) and dose-response curves to distinguish specific vs. nonspecific effects .
- Data Presentation : Use tables to summarize yields, spectral peaks, and bioactivity data (e.g., EC₅₀, CC₅₀, SI values) . Raw data (e.g., chromatograms) should be archived in supplementary materials .
- Ethical Reporting : Disclose solvent toxicity (e.g., DMF in benzylation) and ensure reproducibility by detailing reaction times, temperatures, and purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
